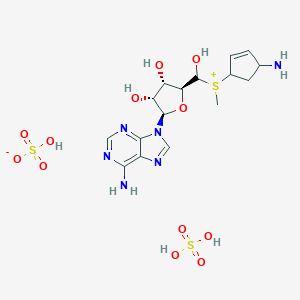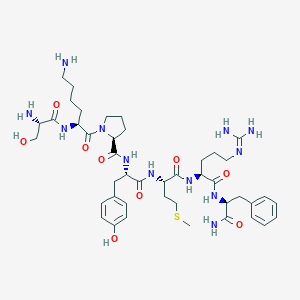
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MPAA is a pyridine derivative that has been synthesized through various methods and has shown promising results in several studies.
Mechanism Of Action
The exact mechanism of action of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile is not fully understood. However, it has been suggested that the compound may interact with various receptors and enzymes in the body, leading to its pharmacological effects. 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been reported to interact with GABA(A) receptors, which may contribute to its anticonvulsant activity. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical And Physiological Effects
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been reported to reduce seizures, alleviate pain, and reduce inflammation. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to exhibit potent pharmacological effects, making it a useful tool for studying various biological processes. However, there are also limitations to the use of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile in lab experiments. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.
Future Directions
There are several future directions for research on 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile. One potential area of study is the development of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile and its potential therapeutic applications. Finally, research is needed to determine the safety and toxicity of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile in humans, which may pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been reported through various methods. One of the most common methods involves the reaction of 2-acetylpyridine with methylamine and sodium cyanide in the presence of ethanol. The reaction leads to the formation of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile as a white solid that can be purified through recrystallization.
Scientific Research Applications
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been studied for its potential applications in medicinal chemistry. It has been reported to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for cancer therapy.
properties
CAS RN |
143924-17-8 |
|---|---|
Product Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile |
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2/c1-10-6-2-3-8(7-10)4-5-9/h3H,2,4,6-7H2,1H3 |
InChI Key |
FHACSRPFOOZXHH-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)CC#N |
Canonical SMILES |
CN1CCC=C(C1)CC#N |
synonyms |
3-Pyridineacetonitrile,1,2,5,6-tetrahydro-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)











